molecular formula C15H12N2OS B11521533 2-(2-Mercapto-benzoimidazol-1-yl)-1-phenyl-ethanone

2-(2-Mercapto-benzoimidazol-1-yl)-1-phenyl-ethanone

Cat. No.: B11521533
M. Wt: 268.3 g/mol
InChI Key: ZXZUKMKQRJQVRX-UHFFFAOYSA-N
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Description

2-(2-Mercapto-benzoimidazol-1-yl)-1-phenyl-ethanone is an organic compound that features a benzoimidazole ring substituted with a mercapto group and a phenyl-ethanone moiety. Compounds with benzoimidazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Mercapto-benzoimidazol-1-yl)-1-phenyl-ethanone typically involves the following steps:

    Formation of Benzoimidazole Core: The benzoimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide.

    Attachment of Phenyl-Ethanone Moiety: The phenyl-ethanone moiety can be attached through Friedel-Crafts acylation reactions using acetophenone derivatives and suitable catalysts like aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzoimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzoimidazole structures are used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Benzoimidazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

Medicine

    Antimicrobial Agents: Many benzoimidazole derivatives exhibit antimicrobial properties.

    Anticancer Agents: Some derivatives have shown potential as anticancer agents.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their stable chromophore structures.

Mechanism of Action

The mechanism of action of 2-(2-Mercapto-benzoimidazol-1-yl)-1-phenyl-ethanone would depend on its specific application. Generally, benzoimidazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-benzimidazole: Lacks the phenyl-ethanone moiety.

    1-Phenyl-2-benzimidazole: Lacks the mercapto group.

    2-(2-Hydroxy-benzoimidazol-1-yl)-1-phenyl-ethanone: Has a hydroxy group instead of a mercapto group.

Uniqueness

2-(2-Mercapto-benzoimidazol-1-yl)-1-phenyl-ethanone is unique due to the presence of both the mercapto group and the phenyl-ethanone moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

1-phenyl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone

InChI

InChI=1S/C15H12N2OS/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)16-15(17)19/h1-9H,10H2,(H,16,19)

InChI Key

ZXZUKMKQRJQVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3NC2=S

Origin of Product

United States

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